5-Bromo-2-ethyl-7-methyl-1H-benzo[d]imidazole
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Overview
Description
5-Bromo-2-ethyl-7-methyl-1H-benzo[d]imidazole is a heterocyclic compound that belongs to the benzimidazole family Benzimidazoles are known for their diverse biological activities and are commonly used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-ethyl-7-methyl-1H-benzo[d]imidazole typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 2-ethyl-4-methyl-1,2-phenylenediamine with bromine in the presence of a suitable solvent and catalyst. The reaction conditions, such as temperature and reaction time, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction parameters, leading to consistent product quality. The use of automated systems and advanced purification techniques ensures the efficient production of the compound on an industrial scale.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-ethyl-7-methyl-1H-benzo[d]imidazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogen atoms replacing the bromine atom.
Substitution: Substituted derivatives with various functional groups replacing the bromine atom.
Scientific Research Applications
5-Bromo-2-ethyl-7-methyl-1H-benzo[d]imidazole has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in designing new therapeutic agents.
Industry: Utilized in the development of advanced materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 5-Bromo-2-ethyl-7-methyl-1H-benzo[d]imidazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to the modulation of biological pathways. The presence of the bromine atom enhances its binding affinity and specificity, making it a potent compound for various applications.
Comparison with Similar Compounds
Similar Compounds
5-Bromo-2-methyl-1H-benzo[d]imidazole: Similar structure but lacks the ethyl group.
2-Ethyl-7-methyl-1H-benzo[d]imidazole: Similar structure but lacks the bromine atom.
Uniqueness
5-Bromo-2-ethyl-7-methyl-1H-benzo[d]imidazole is unique due to the presence of both bromine and ethyl groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C10H11BrN2 |
---|---|
Molecular Weight |
239.11 g/mol |
IUPAC Name |
6-bromo-2-ethyl-4-methyl-1H-benzimidazole |
InChI |
InChI=1S/C10H11BrN2/c1-3-9-12-8-5-7(11)4-6(2)10(8)13-9/h4-5H,3H2,1-2H3,(H,12,13) |
InChI Key |
CEYKLTOHFLKIND-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NC2=C(N1)C=C(C=C2C)Br |
Origin of Product |
United States |
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